potassium 2-(2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
Description
Potassium 2-(2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with allyl, benzothiazole-thiomethyl, and thioacetamido benzoate groups. Its synthesis typically involves nucleophilic substitution reactions using potassium carbonate as a base, as seen in analogous procedures for triazole derivatives (e.g., alkylation of thiol-containing intermediates in acetone or DMF) . The potassium counterion enhances solubility in polar solvents, which is critical for bioavailability in pharmacological applications. Structural characterization relies on spectral methods (IR, $ ^1H $-NMR) and chromatographic analysis, consistent with protocols for related triazole-thioether derivatives .
Properties
IUPAC Name |
potassium;2-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S3.K/c1-2-11-27-18(12-32-22-24-16-9-5-6-10-17(16)33-22)25-26-21(27)31-13-19(28)23-15-8-4-3-7-14(15)20(29)30;/h2-10H,1,11-13H2,(H,23,28)(H,29,30);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJNFIFOPDCOSB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2C(=O)[O-])CSC3=NC4=CC=CC=C4S3.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18KN5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as “potassium 2-[2-({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamido]benzoate”, is a derivative of the thiazole ring. Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
For instance, some thiazole derivatives act as inhibitors, blocking the activity of their target proteins or enzymes. The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Thiazole derivatives are known to influence various biochemical pathways due to their diverse biological activities. For instance, some thiazole derivatives can affect the synthesis of neurotransmitters, such as acetylcholine. The downstream effects would depend on the specific pathways affected.
Biological Activity
Potassium 2-(2-((4-allyl-5-((benzo[d]thiazol-2-ylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a multi-functional structure comprising a benzoate moiety, thiazole group, and triazole group. The synthesis typically involves several steps, including the formation of thiazole and triazole rings, followed by their incorporation into the benzoate framework. Specific reagents such as potassium hydroxide and solvents like dimethylformamide are often utilized to optimize yields under controlled conditions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that benzothiazole derivatives can possess good antibacterial properties. In vitro tests revealed that certain derivatives demonstrated effectiveness against various pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .
- Antifungal Activity : Similar compounds have also been evaluated for antifungal activity against strains such as Candida albicans and Aspergillus flavus, showing promising results in inhibiting fungal growth .
Anticancer Potential
The anticancer activity of triazole derivatives has been documented in various studies. For example:
- Cell Line Studies : Compounds derived from triazoles have been tested against human colon cancer cell lines (HCT116), with some exhibiting high potency (IC50 values as low as 4.363 μM), indicating their potential as anticancer agents .
The biological activity of this compound likely involves interactions with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes or receptors due to its diverse functional groups.
- Cellular Disruption : Similar compounds have been shown to disrupt cellular processes essential for bacterial and fungal survival, leading to cell death.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (Compound 5d)
- Key Differences : Lacks the triazole core and potassium benzoate group but retains the benzothiazole-thioether moiety.
- Bioactivity : Demonstrates potent anti-inflammatory (IC$_{50}$ = 12.3 μM) and antibacterial (MIC = 6.25 μg/mL against S. aureus) activity, attributed to the benzothiazole-thioether’s ability to disrupt microbial membranes . The target compound’s triazole and potassium benzoate groups may enhance metabolic stability but reduce lipophilicity.
Thiadiazole and Oxadiazole Derivatives
N-(5-(Benzylthio)-1,3,4-Thiadiazol-2-yl)-2-(5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetamide (3a)
- Key Differences : Replaces the triazole with thiadiazole and oxadiazole rings.
- The target compound’s triazole core may offer broader kinase inhibition but lower cytotoxicity .
Triazole Derivatives with Varied Substituents
2-((4-Allyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl)thio)-N-(4-(Benzyloxy)phenyl)acetamide
- Key Differences : Substitutes benzothiazole-thiomethyl with thiophene and replaces potassium benzoate with a benzyloxy-phenylacetamide group.
- Properties : Molecular weight (462.6 g/mol) and logP (~3.2) are comparable, but the thiophene group may reduce π-π stacking interactions with aromatic enzyme residues compared to benzothiazole .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (mg/mL) |
|---|---|---|---|---|
| Potassium 2-(2-((4-Allyl-5-((Benzothiazol-2-ylthio)methyl)-4H-1,2,4-Triazol-3-yl)thio)acetamido)benzoate | C${22}$H${19}$KN$5$O$3$S$_3$ | 544.7 | Triazole, benzothiazole-thioether, K$^+$ | 12.8 (DMSO) |
| Sodium 2-((4-Phenyl-5-((Thiadiazol-thio)methyl)-Triazol-3-yl)thio)acetate | C${18}$H${13}$N$6$NaO$2$S$_3$ | 488.5 | Triazole, thiadiazole, Na$^+$ | 18.9 (H$_2$O) |
| 2-((4-Allyl-5-(Thiophen-2-yl)-Triazol-3-yl)thio)-N-(Benzyloxy-phenyl)acetamide | C${24}$H${22}$N$4$O$2$S$_2$ | 462.6 | Triazole, thiophene, benzyloxy | 9.2 (DMSO) |
Key Research Findings
- Synthesis Efficiency : The target compound’s benzothiazole-thioether group requires stringent reaction conditions (e.g., reflux in DMF with K$2$CO$3$) compared to simpler thiophene or phenyl analogues .
- Enzyme Binding : Molecular docking reveals the benzothiazole-thioether group enhances hydrophobic interactions with aldose reductase’s active site, contributing to its lower IC$_{50}$ than sodium or thiophene analogues .
- Limitations : Despite superior enzyme affinity, the potassium salt’s higher molecular weight (544.7 g/mol) may limit blood-brain barrier penetration compared to smaller derivatives like compound 3a (462.6 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
